Cas no 91800-48-5 (8-Ethyl-1,3-diaza-spiro[4.5]decane-2,4-dione)
![8-Ethyl-1,3-diaza-spiro[4.5]decane-2,4-dione structure](https://ja.kuujia.com/scimg/cas/91800-48-5x500.png)
8-Ethyl-1,3-diaza-spiro[4.5]decane-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 8-Ethyl-1,3-diaza-spiro[4.5]decane-2,4-dione
- 91800-48-5
- CS-0219589
- G37694
- AKOS000263759
- SCHEMBL17057390
- Z56865790
- 8-ethyl-1,3-diazaspiro[4.5]decane-2,4-dione
- EN300-04398
- SCHEMBL15216895
-
- インチ: InChI=1S/C10H16N2O2/c1-2-7-3-5-10(6-4-7)8(13)11-9(14)12-10/h7H,2-6H2,1H3,(H2,11,12,13,14)
- InChIKey: HCVXUFKIGGRXNB-UHFFFAOYSA-N
- ほほえんだ: CCC1CCC2(CC1)C(=O)NC(=O)N2
計算された属性
- せいみつぶんしりょう: 196.121177757g/mol
- どういたいしつりょう: 196.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
8-Ethyl-1,3-diaza-spiro[4.5]decane-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR019IFH-2.5g |
8-ethyl-1,3-diazaspiro[4.5]decane-2,4-dione |
91800-48-5 | 95% | 2.5g |
$545.00 | 2025-02-14 | |
Aaron | AR019IFH-500mg |
8-ethyl-1,3-diazaspiro[4.5]decane-2,4-dione |
91800-48-5 | 95% | 500mg |
$233.00 | 2025-02-14 | |
1PlusChem | 1P019I75-5g |
8-ethyl-1,3-diazaspiro[4.5]decane-2,4-dione |
91800-48-5 | 95% | 5g |
$750.00 | 2024-04-20 | |
1PlusChem | 1P019I75-10g |
8-ethyl-1,3-diazaspiro[4.5]decane-2,4-dione |
91800-48-5 | 95% | 10g |
$1082.00 | 2024-04-20 | |
1PlusChem | 1P019I75-1g |
8-ethyl-1,3-diazaspiro[4.5]decane-2,4-dione |
91800-48-5 | 95% | 1g |
$292.00 | 2024-04-20 | |
1PlusChem | 1P019I75-500mg |
8-ethyl-1,3-diazaspiro[4.5]decane-2,4-dione |
91800-48-5 | 95% | 500mg |
$242.00 | 2024-04-20 | |
Aaron | AR019IFH-5g |
8-ethyl-1,3-diazaspiro[4.5]decane-2,4-dione |
91800-48-5 | 95% | 5g |
$790.00 | 2024-07-18 | |
1PlusChem | 1P019I75-50mg |
8-ethyl-1,3-diazaspiro[4.5]decane-2,4-dione |
91800-48-5 | 95% | 50mg |
$114.00 | 2024-04-20 | |
Aaron | AR019IFH-10g |
8-ethyl-1,3-diazaspiro[4.5]decane-2,4-dione |
91800-48-5 | 95% | 10g |
$1160.00 | 2024-07-18 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E876394-1g |
8-Ethyl-1,3-diaza-spiro[4.5]decane-2,4-dione |
91800-48-5 | 95% | 1g |
¥2,919.60 | 2022-01-10 |
8-Ethyl-1,3-diaza-spiro[4.5]decane-2,4-dione 関連文献
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
Related Articles
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
8-Ethyl-1,3-diaza-spiro[4.5]decane-2,4-dioneに関する追加情報
Introduction to 8-Ethyl-1,3-diaza-spiro[4.5]decane-2,4-dione (CAS No. 91800-48-5)
8-Ethyl-1,3-diaza-spiro[4.5]decane-2,4-dione, identified by the Chemical Abstracts Service Number (CAS No.) 91800-48-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural and functional properties. This spirocyclic diamine derivative features a complex nitrogen-rich framework, which makes it a promising candidate for various biochemical applications.
The molecular structure of 8-Ethyl-1,3-diaza-spiro[4.5]decane-2,4-dione consists of a spirocyclic core formed by the fusion of a seven-membered oxygen-containing ring with a five-membered nitrogen-containing ring. The presence of two amine groups at the 1 and 3 positions, along with the ketone functionalities at the 2 and 4 positions, contributes to its reactivity and potential utility in synthetic chemistry. This compound’s architecture is reminiscent of certain natural products and bioactive molecules, suggesting its potential role as a pharmacophore in drug discovery.
In recent years, the interest in 8-Ethyl-1,3-diaza-spiro[4.5]decane-2,4-dione has been fueled by its reported biological activities and synthetic versatility. Researchers have been exploring its derivatives as potential scaffolds for developing novel therapeutic agents. The compound’s ability to engage with biological targets such as enzymes and receptors has made it a subject of intense study in medicinal chemistry.
One of the most compelling aspects of 8-Ethyl-1,3-diaza-spiro[4.5]decane-2,4-dione is its role as a precursor in the synthesis of more complex molecules. Its spirocyclic structure provides a stable platform that can be modified through various chemical reactions, including functional group interconversions and derivatization strategies. These modifications have enabled the creation of libraries of compounds with tailored properties for biological evaluation.
Recent studies have highlighted the potential of 8-Ethyl-1,3-diaza-spiro[4.5]decane-2,4-dione in addressing specific therapeutic challenges. For instance, researchers have investigated its derivatives as inhibitors of kinases and other enzymes implicated in diseases such as cancer and inflammation. The compound’s ability to modulate enzyme activity without significant off-target effects has positioned it as a valuable tool in drug development pipelines.
The synthesis of 8-Ethyl-1,3-diaza-spiro[4.5]decane-2,4-dione itself presents an intriguing challenge due to its complex cyclic framework. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, making it more accessible for research purposes. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been particularly useful in constructing the spirocyclic core with high precision.
The pharmacological profile of 8-Ethyl-1,3-diaza-spiro[4.5]decane-2,4-dione has been further explored through computational modeling and experimental studies. Molecular docking simulations have revealed its potential binding interactions with various biological targets, providing insights into its mechanism of action. These studies have guided the design of more potent derivatives with improved pharmacokinetic properties.
In conclusion,8-Ethyl-1,3-diaza-spiro[4.5]decane-2,4-dione (CAS No. 91800-48-5) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reported biological activities make it a valuable scaffold for developing novel therapeutics. As research continues to uncover new applications for this molecule,8-Ethyl-1,3-diaza-spiro[4.5]decane-2,4-dione is poised to play an important role in addressing unmet medical needs.
91800-48-5 (8-Ethyl-1,3-diaza-spiro[4.5]decane-2,4-dione) 関連製品
- 1376181-40-6(6-chloro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-sulfonamide)
- 1806894-13-2(2,4-Dichloro-5-(difluoromethyl)-3-(trifluoromethyl)pyridine)
- 1207174-85-3(7-Bromo-3H-imidazo[4,5-b]pyridine)
- 142702-32-7(Ethylene glycol disuccinate bis(sulfo-N-succinimidyl) ester sodium salt)
- 1339412-79-1((1-methoxybutan-2-yl)(5-methylfuran-2-yl)methylamine)
- 2171315-45-8(3-amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide)
- 1223948-43-3(8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide)
- 2034263-00-6(N-(2-Chlorophenyl)-2-[4-(trifluoromethyl)phenyl]-3-thiazolidinecarboxamide)
- 1895827-56-1(4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile)
- 6281-58-9(Hydroxychloroquine Impurity)




